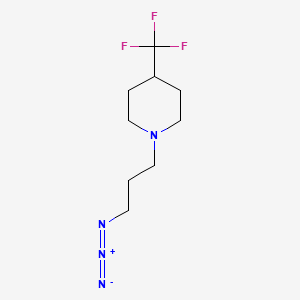

1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also has an azido group (-N3), which is often used in click chemistry due to its reactivity, and a trifluoromethyl group (-CF3), which can influence the compound’s lipophilicity and metabolic stability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, along with the azido and trifluoromethyl groups. These groups would likely have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The azido group in this compound is highly reactive and can participate in various chemical reactions, most notably click reactions. The trifluoromethyl group, on the other hand, is generally quite stable but can influence the reactivity of the compound due to its electron-withdrawing nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar azido group could increase the compound’s solubility in polar solvents, while the trifluoromethyl group could enhance its lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

An Azirine Strategy for Synthesizing Trifluoromethyl-Substituted Aminopyrroles : Khlebnikov et al. (2018) described a method using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block. This process leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the utility of similar compounds in complex chemical syntheses (Khlebnikov et al., 2018).

Formation of 3-Substituted 2-(Trifluoromethyl)piperidines : Rioton et al. (2015) developed a method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols. This process involves regio- and diastereoselective opening of the (trifluoromethyl)aziridinium intermediate by various nucleophiles (Rioton et al., 2015).

Preparation of 3- and 4-(1H-azol-1-yl)piperidines : Shevchuk et al. (2012) reported the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , through arylation of azoles and subsequent reduction. This indicates the potential for creating diverse derivatives of these piperidine compounds (Shevchuk et al., 2012).

Medicinal Chemistry and Drug Discovery

Synthesis of Hyperbranched Polymer Based on Piperidine-4-one : Sinananwanich et al. (2009) synthesized a hyperbranched polymer with a piperidine-4-one ring, demonstrating the application of piperidine derivatives in polymer chemistry. This could suggest potential uses for similar compounds in the development of new materials (Sinananwanich et al., 2009).

Synthesis of α-Hydroxyalkyl Piperidine Derivatives : Tailor and Hall (2000) developed a method for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. Piperidine structures are important in various alkaloids and azasugar analogs, indicating their relevance in medicinal chemistry (Tailor and Hall, 2000).

Synthesis of Substituted Piperidin-4-ols : Cui et al. (2010) discussed a modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. This process demonstrates the flexibility and potential of piperidine derivatives in creating structurally diverse compounds for pharmaceutical applications (Cui, Li, & Zhang, 2010).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-azidopropyl)-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N4/c10-9(11,12)8-2-6-16(7-3-8)5-1-4-14-15-13/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGSLAWIBLRKJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)